3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the thiadiazole ring: This involves the cyclization of a thiosemicarbazide derivative with a suitable electrophile.
Attachment of the chlorophenyl group: This step can be carried out via a nucleophilic aromatic substitution reaction.
Formation of the carboxamide group: This is typically done through the reaction of the corresponding carboxylic acid with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide will depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the thiadiazole and cyclopropyl groups.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the chlorophenyl group.
3-(2-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the cyclopropyl group.
Uniqueness
The presence of the 2-chlorophenyl, 5-cyclopropyl-1,3,4-thiadiazol-2-yl, and 1-methyl-1H-pyrazole-5-carboxamide groups in a single molecule gives 3-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide unique properties that may not be found in other similar compounds. These properties could include specific biological activity, chemical reactivity, or physical characteristics.
Properties
Molecular Formula |
C16H14ClN5OS |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-22-13(8-12(21-22)10-4-2-3-5-11(10)17)14(23)18-16-20-19-15(24-16)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,18,20,23) |
InChI Key |
MZFKEFLURJCNGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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